Cas no 2171466-05-8 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1-methylcyclohexyl)methylcarbamoyl}butanoic acid)
2171466-05-8 structure
Product Name:4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1-methylcyclohexyl)methylcarbamoyl}butanoic acid
Numéro CAS:2171466-05-8
Le MF:C28H34N2O5
Mégawatts:478.579967975616
CID:5918860
PubChem ID:165811611
Update Time:2025-07-25
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1-methylcyclohexyl)methylcarbamoyl}butanoic acid Propriétés chimiques et physiques
Nom et identifiant
-
- 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1-methylcyclohexyl)methylcarbamoyl}butanoic acid
- 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1-methylcyclohexyl)methyl]carbamoyl}butanoic acid
- 2171466-05-8
- EN300-1518941
-
- Piscine à noyau: 1S/C28H34N2O5/c1-28(15-7-2-8-16-28)18-29-26(33)24(13-14-25(31)32)30-27(34)35-17-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h3-6,9-12,23-24H,2,7-8,13-18H2,1H3,(H,29,33)(H,30,34)(H,31,32)
- La clé Inchi: DFCZUJKUXMEPFM-UHFFFAOYSA-N
- Sourire: O=C(C(CCC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NCC1(C)CCCCC1
Propriétés calculées
- Qualité précise: 478.24677219g/mol
- Masse isotopique unique: 478.24677219g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 35
- Nombre de liaisons rotatives: 10
- Complexité: 728
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 5.1
- Surface topologique des pôles: 105Ų
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1-methylcyclohexyl)methylcarbamoyl}butanoic acid PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1518941-0.05g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1-methylcyclohexyl)methyl]carbamoyl}butanoic acid |
2171466-05-8 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1518941-0.1g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1-methylcyclohexyl)methyl]carbamoyl}butanoic acid |
2171466-05-8 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1518941-0.25g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1-methylcyclohexyl)methyl]carbamoyl}butanoic acid |
2171466-05-8 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1518941-0.5g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1-methylcyclohexyl)methyl]carbamoyl}butanoic acid |
2171466-05-8 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1518941-1.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1-methylcyclohexyl)methyl]carbamoyl}butanoic acid |
2171466-05-8 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1518941-2.5g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1-methylcyclohexyl)methyl]carbamoyl}butanoic acid |
2171466-05-8 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1518941-5.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1-methylcyclohexyl)methyl]carbamoyl}butanoic acid |
2171466-05-8 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1518941-10.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1-methylcyclohexyl)methyl]carbamoyl}butanoic acid |
2171466-05-8 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1518941-50mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1-methylcyclohexyl)methyl]carbamoyl}butanoic acid |
2171466-05-8 | 50mg |
$2829.0 | 2023-09-27 | ||
| Enamine | EN300-1518941-100mg |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1-methylcyclohexyl)methyl]carbamoyl}butanoic acid |
2171466-05-8 | 100mg |
$2963.0 | 2023-09-27 |
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(1-methylcyclohexyl)methylcarbamoyl}butanoic acid Littérature connexe
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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